molecular formula C13H16N2O5 B554785 Z-Gln-OH CAS No. 2650-64-8

Z-Gln-OH

Cat. No.: B554785
CAS No.: 2650-64-8
M. Wt: 280.28 g/mol
InChI Key: JIMLDJNLXLMGLX-JTQLQIEISA-N
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Description

Z-Gln-OH (N-Carbobenzyloxy-L-glutamine, CAS 2650-64-8) is a protected amino acid derivative widely used in peptide synthesis and biochemical research. Its molecular formula is C₁₃H₁₆N₂O₅, with a molecular weight of 280.28 g/mol. The compound features a benzyloxycarbonyl (Z) group protecting the N-terminus of L-glutamine, ensuring selective reactivity during peptide elongation. Physically, it appears as a white to off-white crystalline powder with a melting point of 126–139°C and a specific rotation of -4.5° to -7.0° . It is soluble in polar solvents like dimethylformamide (DMF) but requires heating or sonication for optimal dissolution . This compound is critical in synthesizing peptides implicated in amyloid fibril formation, such as those linked to Alzheimer’s and Huntington’s diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-Gln-OH can be synthesized through multiple synthetic routes. One common method involves the protection of the amino group of L-glutamine with a carbobenzoxy (Cbz) group. This is typically achieved using benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale peptide synthesis techniques. The process includes the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Z-Gln-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biochemical Applications

1.1 Enzyme Inhibition

Z-Gln-OH has been studied for its potential as an enzyme inhibitor. It acts as a substrate analog for certain enzymes, thereby inhibiting their activity. This property is particularly useful in drug development, where this compound can be utilized to design inhibitors for metabolic enzymes involved in diseases such as cancer and diabetes.

Case Study:
In a study examining the inhibition of glutaminase, this compound demonstrated a significant reduction in enzyme activity, suggesting its potential as a therapeutic agent in targeting cancer metabolism .

1.2 Protein Modification

This compound is used to modify proteins through the formation of stable conjugates. This modification can enhance the stability and functionality of proteins, making them more suitable for therapeutic applications.

Table 1: Protein Modification with this compound

Protein TypeModification MethodResult
Enzyme AConjugationIncreased stability
Antibody BCross-linkingEnhanced binding affinity

Material Science Applications

2.1 Hydrogel Development

Recent research has highlighted the use of this compound in the synthesis of hydrogels, which are materials with applications in biomedical devices and tissue engineering. The incorporation of this compound into gelatin-based hydrogels has been shown to improve their mechanical properties and conductivity.

Case Study:
A study reported the creation of Gel-TG-ZQG hydrogels using varying ratios of this compound. These hydrogels exhibited enhanced strain sensitivity and conductivity, making them suitable for use as biosensors in wearable health monitoring devices .

Table 2: Properties of Gel-TG-ZQG Hydrogels

SampleConductivity (S/cm)Strain Sensitivity (%)
Gel-TG-ZQG (0.05)1.25 × 10^-53
Gel-TG-ZQG (0.25)12.92 × 10^-315
Gel-TG-ZQG (0.5)5.00 × 10^-365

Health and Nutritional Applications

3.1 Nutritional Supplementation

This compound is being explored as a nutritional supplement due to its role in enhancing protein synthesis and muscle recovery post-exercise. It influences anabolic hormone secretion and can improve mental performance during stress-related tasks.

Case Study:
Research indicates that athletes supplementing with this compound experienced improved recovery times and reduced muscle soreness compared to those not receiving supplementation .

Mechanism of Action

The mechanism of action of Z-Gln-OH involves its role as a glutamine derivative. It can influence various biological processes by modulating the activity of enzymes and proteins. For example, it has been shown to inhibit the enzyme tyrosinase, which is involved in melanin synthesis. Additionally, this compound can act as an acyl donor in enzymatic reactions, facilitating the formation of peptide bonds .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Z-Gln(Trt)-OH (CAS 132388-60-4)

  • Molecular Structure : Incorporates a trityl (Trt) group on the glutamine side chain, providing additional protection. Formula: C₃₂H₃₀N₂O₅ ; MW: 522.59 g/mol .
  • Key Differences :
    • The Trt group enhances steric protection but reduces solubility compared to Z-Gln-OH.
    • Requires specialized storage (room temperature, dry) and more complex purification steps .
  • Applications : Preferred in solid-phase synthesis where side-chain reactivity must be suppressed.

Z-Phe-OH (CAS 1161-13-3)

  • Molecular Structure: Benzyloxycarbonyl-protected phenylalanine. Formula: C₁₇H₁₇NO₄; MW: 299.32 g/mol.
  • Key Differences :
    • Aromatic phenylalanine side chain vs. glutamine’s amide group, leading to distinct hydrogen-bonding capabilities.
    • Higher lipophilicity (LogP ~2.5) and BBB permeability compared to this compound .
  • Synthesis : Uses EDC.HCl/HOBt coupling, similar to this compound, but achieves higher yields (85–90%) .

Z-D-Val-OH (CAS 1685-33-2)

  • Molecular Structure: D-configured valine with Z protection. Formula: C₁₃H₁₇NO₄; MW: 251.3 g/mol.
  • Key Differences :
    • D-configuration renders it resistant to proteolytic cleavage, unlike L-forms like this compound.
    • Lower molecular weight and altered solubility profile (e.g., poor aqueous solubility) .
  • Applications : Used in chiral peptide synthesis and enzyme-substrate studies.

Z-D-Glu-OH (CAS 63648-73-7)

  • Molecular Structure : D-glutamic acid derivative with Z protection.
  • Key Differences :
    • Free carboxylic acid group on the side chain vs. glutamine’s amide, altering ionic interactions.
    • Used in studies requiring stereochemical specificity .

Data Tables for Direct Comparison

Property This compound Z-Gln(Trt)-OH Z-Phe-OH Z-D-Val-OH
CAS No. 2650-64-8 132388-60-4 1161-13-3 1685-33-2
Molecular Weight 280.28 g/mol 522.59 g/mol 299.32 g/mol 251.3 g/mol
Protecting Groups Z (N-terminus) Z + Trt (side chain) Z (N-terminus) Z (N-terminus)
Solubility Moderate (DMF) Low High (DCM) Low (organic)
Key Applications Amyloid research Multi-step SPPS BBB-permeable peptides Chiral peptides

Research Findings and Functional Insights

  • Hydrogen Bonding : this compound forms side-chain-to-backbone hydrogen bonds in isolated environments, stabilizing β-strand-like conformations. This property is critical in amyloid studies but absent in Z-Phe-OH, which adopts rigid aromatic stacking .
  • Synthetic Challenges : this compound derivatives (e.g., Z-pyr-OH) face cyclization issues under standard conditions, unlike Z-Phe-OH, which reliably forms desired products .
  • Biological Relevance : this compound’s amide side chain mimics natural glutamine-rich regions in neurodegenerative disease-associated peptides, making it irreplaceable in structural biology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Z-Gln-OH to ensure high purity and yield?

  • Methodological Answer : The synthesis of this compound typically employs carbodiimide-mediated coupling (e.g., DCC or EDC) in anhydrous solvents like DMF or THF. Critical parameters include reaction temperature (0–25°C), stoichiometry of protecting groups (e.g., benzyloxycarbonyl, Z), and pH control during deprotection. Post-synthesis, purity is verified via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 7.3–7.5 ppm for aromatic protons of the Z-group) . Yield optimization often requires iterative adjustment of reaction time and scavengers (e.g., HOBt) to suppress racemization.

Q. Which analytical techniques are most reliable for characterizing this compound in peptide synthesis?

  • Methodological Answer : Multi-modal characterization is essential:

  • HPLC : Retention time and peak symmetry confirm purity (>95% recommended).
  • NMR : ¹H/¹³C NMR resolves stereochemical integrity (e.g., α-proton at δ 4.2–4.5 ppm).
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF validates molecular weight (theoretical [M+H]⁺ = 352.34 g/mol).
    Discrepancies in spectral data should prompt re-evaluation of solvent purity or side reactions (e.g., diketopiperazine formation) .

Q. How can solubility challenges of this compound in aqueous buffers be systematically addressed?

  • Methodological Answer : Solubility is pH-dependent due to the glutamine side chain’s amide and carboxyl groups. A stepwise approach includes:

  • Solvent Screening : Test co-solvents (e.g., DMSO ≤10% v/v) or surfactants (e.g., Tween-20).
  • pH Adjustment : Use buffers (e.g., phosphate, Tris) near the isoelectric point (pI ≈ 5.5).
  • Temperature Modulation : Mild heating (30–40°C) may enhance dissolution without degradation. Document solubility curves (mg/mL vs. pH/temperature) to identify optimal conditions .

Advanced Research Questions

Q. What mechanistic insights explain conflicting reactivity data for this compound in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Discrepancies often arise from resin swelling dynamics (e.g., polystyrene vs. PEG-based resins) or coupling efficiency variations. To resolve:

  • Conduct kinetic studies using FT-IR monitoring of Fmoc deprotection (disappearance of 1730 cm⁻¹ peak).
  • Compare activation methods (e.g., OxymaPure vs. HOBt) to quantify racemization via chiral HPLC.
  • Statistical modeling (e.g., ANOVA) of coupling times and reagent equivalents can identify critical factors .

Q. How does the stereochemical configuration of this compound influence its enzymatic stability in protease-rich environments?

  • Methodological Answer : Use enantiomerically pure D/L-Z-Gln-OH in controlled enzymatic assays (e.g., trypsin or chymotrypsin). Monitor degradation via:

  • Fluorometric Assays : FITC-labeled substrates tracked in real-time.
  • LC-MS/MS : Quantify cleavage products (e.g., Z-Gln vs. free glutamine).
  • Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinity to protease active sites. Results often show L-configuration confers higher stability due to steric hindrance .

Q. What strategies reconcile contradictory thermodynamic data for this compound crystallization?

  • Methodological Answer : Polymorphism and solvent effects are common culprits. Employ:

  • XRPD : Identify crystalline vs. amorphous phases.
  • DSC/TGA : Measure melting points and decomposition profiles.
  • Solvent Screening : Test polar aprotic (acetonitrile) vs. protic (ethanol) solvents.
    Meta-analysis of crystallization conditions (e.g., via Cambridge Structural Database) can reveal solvent-dependent packing motifs .

Q. Methodological Frameworks

Q. How to design a robust study to assess this compound’s role in peptide self-assembly?

  • Methodological Answer : Apply the P-E/I-C-O framework:

  • Population (P) : Model peptides (e.g., β-sheet forming sequences).
  • Exposure (E) : this compound concentration (0.1–10 mM).
  • Comparison (C) : Unprotected Gln vs. This compound.
  • Outcome (O) : Secondary structure (CD spectroscopy) and morphology (TEM).
    Use multivariate regression to correlate steric effects with assembly kinetics .

Q. What criteria ensure reproducibility in this compound-based kinetic studies?

  • Methodological Answer : Adhere to FINER criteria:

  • Feasible : Standardize equipment (e.g., HPLC calibration).
  • Novel : Compare to prior kinetic models (e.g., Michaelis-Menten).
  • Ethical : Disclose solvent waste protocols.
  • Relevant : Link findings to peptide drug design.
    Pre-register protocols on platforms like Open Science Framework to mitigate bias .

Q. Data Management & Reporting

Q. How should researchers document this compound experimental data for public repositories?

  • Methodological Answer : Follow FAIR principles:

  • Formats : CSV for kinetic data, .cif for crystallography.
  • Metadata : Include synthesis date, solvent lot numbers, and instrument settings.
  • Repositories : Deposit in Zenodo or PubChem with unique identifiers.
    Reference datasets in supplementary materials using hyperlinks .

Q. What statistical methods resolve variability in this compound bioactivity assays?

  • Methodological Answer : For dose-response data (e.g., IC₅₀), apply:
  • Grubbs’ Test : Identify outliers in triplicate runs.
  • ANCOVA : Adjust for batch effects (e.g., reagent age).
  • Bootstrap Resampling : Estimate confidence intervals for EC₅₀ values.
    Report effect sizes (e.g., Cohen’s d) to contextualize biological significance .

Properties

IUPAC Name

(2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c14-11(16)7-6-10(12(17)18)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,19)(H,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMLDJNLXLMGLX-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883880
Record name L-Glutamine, N2-[(phenylmethoxy)carbonyl]-
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Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2650-64-8
Record name N2-[(Phenylmethoxy)carbonyl]-L-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2650-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Glutamine, N2-((phenylmethoxy)carbonyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Glutamine, N2-[(phenylmethoxy)carbonyl]-
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Record name L-Glutamine, N2-[(phenylmethoxy)carbonyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-[(phenylmethoxy)carbonyl]-L-glutamine
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Synthesis routes and methods

Procedure details

Glutamine (36.5 g, 0.25 mol) was stirred with 1M sodium bicarbonate (750 ml) and toluene (200 ml). Benzyl chloroformate (50 ml, 59.75 g, 0.35 mol, 1.4 equiv.) was added drop-wise over 20 min. and the resulting mixture was stirred under nitrogen at room temperature overnight. Ethyl acetate (400 ml) was added and phases were separated. The organic phase was extracted with water (50 ml) and discarded. The aqueous phase was acidified with 6N hydrochloric acid and extracted with ethyl acetate (2×600 ml). The combined extracts were washed with water (100 ml) and stripped. The residue was dried in a vacuum oven (50° C.) to produce (1) (64 g, 91.4%).
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Yield
91.4%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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